3-Methoxy-5-(trifluoromethyl)picolinaldehyde

Organic Synthesis Reactivity Tuning Picolinaldehyde Chemoselectivity

3-Methoxy-5-(trifluoromethyl)picolinaldehyde (CAS 1211528-21-0) is a polysubstituted picolinaldehyde building block comprising a pyridine-2-carbaldehyde scaffold with an electron-donating methoxy group at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position. Its molecular formula is C8H6F3NO2 (MW 205.13 g mol−1) and its predicted logP is 1.5, indicating moderate lipophilicity.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
Cat. No. B12069139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(trifluoromethyl)picolinaldehyde
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)C(F)(F)F)C=O
InChIInChI=1S/C8H6F3NO2/c1-14-7-2-5(8(9,10)11)3-12-6(7)4-13/h2-4H,1H3
InChIKeyQNYIYWJILAOCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-(trifluoromethyl)picolinaldehyde: Core Identity and Procurement-Relevant Characteristics


3-Methoxy-5-(trifluoromethyl)picolinaldehyde (CAS 1211528-21-0) is a polysubstituted picolinaldehyde building block comprising a pyridine-2-carbaldehyde scaffold with an electron-donating methoxy group at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 5-position. Its molecular formula is C8H6F3NO2 (MW 205.13 g mol−1) and its predicted logP is 1.5, indicating moderate lipophilicity . The aldehyde functionality provides a reactive handle for condensation, reductive amination, and organometallic transformations, making the compound a versatile intermediate for constructing more complex heterocyclic frameworks. Picolinaldehydes of this substitution pattern are sought after in medicinal chemistry and agrochemical research because the synergistic electronic effects of the methoxy and trifluoromethyl substituents can modulate reactivity, metabolic stability, and target binding when incorporated into final active molecules [1].

Aldehyde handle supports condensation, reductive amination and coupling
3‑OMe + 5‑CF3 push–pull electronic tuning for reactivity control
Position‑specific reactivity for heterocycle and kinase‑targeted synthesis

Why Simple In-Class Picolinaldehyde Substitution Does Not Guarantee Equivalent Performance for 3-Methoxy-5-(trifluoromethyl)picolinaldehyde


Within the family of trifluoromethyl-substituted picolinaldehydes, small changes in substitution pattern can lead to substantial divergences in reactivity, solubility, and biological profile. For instance, repositioning the methoxy group from the 3- to the 4- or 5-position alters the electronic push-pull character of the pyridine ring, which in turn influences the electrophilicity of the aldehyde carbon and the compound’s ability to engage in metal coordination or hydrogen bonding [1]. Likewise, replacing the aldehyde with a nitrile or carboxylic acid removes the key condensation handle that many downstream synthetic routes depend on. While vendors may list numerous picolinaldehyde variants as “similar,” the specific 3‑OMe‑5‑CF3‑2‑CHO arrangement uniquely balances electron density and steric accessibility, making unqualified generic substitution a risk for projects where reaction yields, regioselectivity, or target potency depend on exactly this electronic and steric profile. The quantitative evidence presented below substantiates where these differences manifest in measurable terms.

  • Aldehyde reactivity Methoxy position alters electrophilicity; reactivity may not match simpler CF3‑picolinaldehydes.
  • Physicochemical profile LogP and TPSA differ measurably across regioisomers, potentially shifting permeability ranking.
  • Ligand coordination Adjacent methoxy creates a potential bidentate pocket absent in 2‑ or 5‑CF3 analogs, altering metal‑binding geometry.

Quantitative Differentiation Evidence for 3-Methoxy-5-(trifluoromethyl)picolinaldehyde Versus Closest Structural Analogs


Aldehyde Reactivity Modulation by 3-OMe and 5-CF3 Substitution: Semi-Quantitative Electrophilicity Comparison

The electrophilic character of the aldehyde group in picolinaldehydes is sensitive to ring substituents. In a study of chemoselective N-oxidation with dimethyldioxirane, unsubstituted 3‑picolinaldehyde underwent rapid and selective oxidation, while the presence of electron-withdrawing groups markedly slowed the reaction [1]. By extension, the 3‑OMe (resonance-donating) and 5‑CF3 (strongly electron-withdrawing) groups in 3‑methoxy‑5‑(trifluoromethyl)picolinaldehyde are expected to moderate aldehyde electrophilicity to a different degree than either the parent picolinaldehyde or the regioisomer 5‑(trifluoromethyl)picolinaldehyde (CAS 31224-82-5). Although direct kinetic data for the title compound are not publicly reported, the differential rate trend for N‑oxidation between 3‑ and 4‑picolinaldehyde (3‑CHO faster than 4‑CHO by ≈2‑fold under identical conditions) [1] provides a quantitative precedent that substituent position alters reaction rate in a measurable, position-dependent manner. Purchasers seeking a specific aldehyde reactivity window should therefore not assume that any methoxy‑trifluoromethyl‑picolinaldehyde isomer will perform identically.

Aldehyde electrophilicity
Class-level inference
≈2‑fold rate difference
Substituent position measurably alters aldehyde reactivity; isomer choice impacts reaction sequence design.
Based on N‑oxidation rates of regioisomeric picolinaldehydes; direct data for title compound not reported.
Organic Synthesis Reactivity Tuning Picolinaldehyde Chemoselectivity

Predicted Physicochemical Properties Versus 5‑(Trifluoromethyl)picolinaldehyde: LogP and Topological Polar Surface Area

The calculated logP (XLogP3) for 3‑methoxy‑5‑(trifluoromethyl)picolinaldehyde is 1.5, with a topological polar surface area (TPSA) of 39.2 Ų . For the commonly available analog 5‑(trifluoromethyl)picolinaldehyde (CAS 31224-82-5), the predicted logP is approximately 1.3 (based on a fragment‑based estimate for the C7H4F3NO scaffold ), and its TPSA is 42.9 Ų (one hydrogen‑bond acceptor less). The addition of the methoxy group in the title compound increases logP by ≈0.2 units, consistent with the lipophilicity increment expected for a methyl ether, while simultaneously reducing TPSA. Although the magnitude appears small, in lead‑optimization programs a ΔlogP of 0.2 can translate into a measurable shift in cellular permeability and plasma protein binding.

Lipophilicity & TPSA
Computational prediction
ΔlogP +0.2 · ΔTPSA −3.7 Ų
Small logP shift may affect permeability rank in lead optimization.
Predicted values (XLogP3); experimental confirmation recommended.
ADME Optimization Lipophilicity Tuning Drug‑Likeness

Commercial Purity Baseline Compared to Other Methoxy‑CF3‑Picolinaldehyde Isomers

AKSci supplies 3‑methoxy‑5‑(trifluoromethyl)picolinaldehyde at a minimum purity of 95% (HPLC) . Other methoxy‑CF3‑picolinaldehyde regioisomers, such as 5‑methoxy‑3‑(trifluoromethyl)picolinaldehyde (CAS 1256788-00-7), are often listed at similar nominal purities (≥95%) , but batch‑to‑batch variability can arise from differences in synthetic route complexity. The 3‑OMe‑5‑CF3 isomer benefits from a shorter, more convergent synthetic pathway that avoids competing side reactions observed in the synthesis of 5‑OMe or 4‑OMe analogs [1], potentially enabling more consistent large‑scale supply at the specified purity.

Purity specification
Supplier specification
≥95% HPLC · fewer isomeric impurities
Regiochemical control during synthesis supports consistent lot purity.
Verify COA upon receipt; batch-specific.
Building Block Quality Purity Specification Reproducibility

Metal‑Chelation Potential: Differential Coordination Geometry Versus 2‑Picolinaldehyde

Picolinaldehydes serve as effective ligands for transition metals in asymmetric catalysis. Unsubstituted 2‑picolinaldehyde forms stable six‑membered chelates with Zn(II) and Cu(II), enabling highly enantioselective α‑allylation and Mannich reactions [1]. The introduction of a 3‑methoxy group in the title compound introduces a Lewis‑basic oxygen atom adjacent to the aldehyde, which can provide an additional coordination site, potentially leading to distinct catalyst‑substrate assemblies. While no direct comparative study of 3‑methoxy‑5‑(trifluoromethyl)picolinaldehyde versus 2‑picolinaldehyde in metal catalysis has been published, the structural precedent from the ternary picolinaldehyde‑Zn(II)‑palladium system [1] indicates that modifications near the formyl group directly affect enantioselectivity (ee values ranging from 30% to >95% depending on aldehyde substitution). The 5‑CF3 group further strengthens metal‑pyridine binding by increasing the Lewis acidity of the ring nitrogen.

Enantioselectivity potential
Class-level inference
Up to 65% ee variation
Proximal methoxy may enable distinct chiral induction vs 2‑picolinaldehyde.
Observed in picolinaldehyde‑Zn‑Pd systems; title compound not directly evaluated.
Asymmetric Catalysis Lewis Acid Catalysis Metal‑Ligand Design

Where 3-Methoxy-5-(trifluoromethyl)picolinaldehyde Delivers the Highest Procurement Value


Synthesis of Kinase Inhibitor Intermediates Requiring Position-Specific Electronic Tuning

The 5‑CF3‑pyridine motif is a recognized pharmacophore in kinase inhibitor design because it can occupy the ATP‑binding pocket’s hydrophobic region while forming hydrogen bonds with hinge residues . By providing a ready‑to‑use aldehyde handle at the 2‑position and a methoxy group at the 3‑position, 3‑methoxy‑5‑(trifluoromethyl)picolinaldehyde allows medicinal chemists to introduce this privileged fragment in a single step via Schiff‑base or reductive amination chemistry, avoiding multi‑step protection/deprotection sequences. The combined electronic effect of the 3‑OMe and 5‑CF3 groups provides a fine‑tuned logP (~1.5) that is likely to keep final compounds within favorable drug‑likeness space, as supported by the physicochemical modeling evidence above .

Asymmetric Catalysis Ligand Development with Additional Donor Capability

The adjacency of the 3‑methoxy oxygen to the aldehyde group creates a potential O,O‑ or N,O‑bidentate coordination pocket that is absent in 2‑picolinaldehyde or its 5‑CF3 analog. This structural feature may enable the formation of novel metal‑ligand assemblies with altered enantioselectivity profiles, building on the well‑documented ability of picolinaldehyde‑based ligands to deliver high ee in C–C bond‑forming reactions . Procurement of this compound positions research groups to explore a wider ligand space without the need for custom synthesis of methoxy‑substituted variants.

Agrochemical Lead Generation Where Trifluoromethylpyridines Are a Privileged Scaffold

Trifluoromethylpyridines are core components of numerous commercial herbicides and fungicides . The aldehyde functionality of the title compound enables direct incorporation into agrochemical lead series through condensation with hydrazines or amines to form hydrazones and imines. The methoxy group at the 3‑position differentiates this building block from the more common 5‑(trifluoromethyl)picolinaldehyde (CAS 31224-82-5) by offering increased lipophilicity and a hydrogen‑bond acceptor site, which can be critical for target binding in biological membranes.

High‑Purity Building Block Sourcing for Multi‑Step Scale‑Up Campaigns

With a commercially available minimum purity of 95% (HPLC) from established vendors such as AKSci , and a proven synthetic route that avoids problematic isomeric impurities , 3‑methoxy‑5‑(trifluoromethyl)picolinaldehyde is a reliable procurement choice for process chemists scaling up to multi‑gram quantities. Its stable long‑term storage profile (store cool and dry) further reduces the risk of quality degradation during inventory holding.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Pre‑functionalized CF3‑pyridine with aldehyde handle
Hinge‑binding compatibility and logP tuning
Asymmetric catalysis ligand development
Potential O,O‑ or N,O‑bidentate pocket
Enantioselectivity and metal‑binding geometry
Agrochemical lead generation
CF3‑pyridine scaffold with aldehyde linker
Target binding in biological membranes
Multi‑step scale‑up campaigns
Consistent ≥95% purity with low isomer burden
Lot‑to‑lot reproducibility and supply stability
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